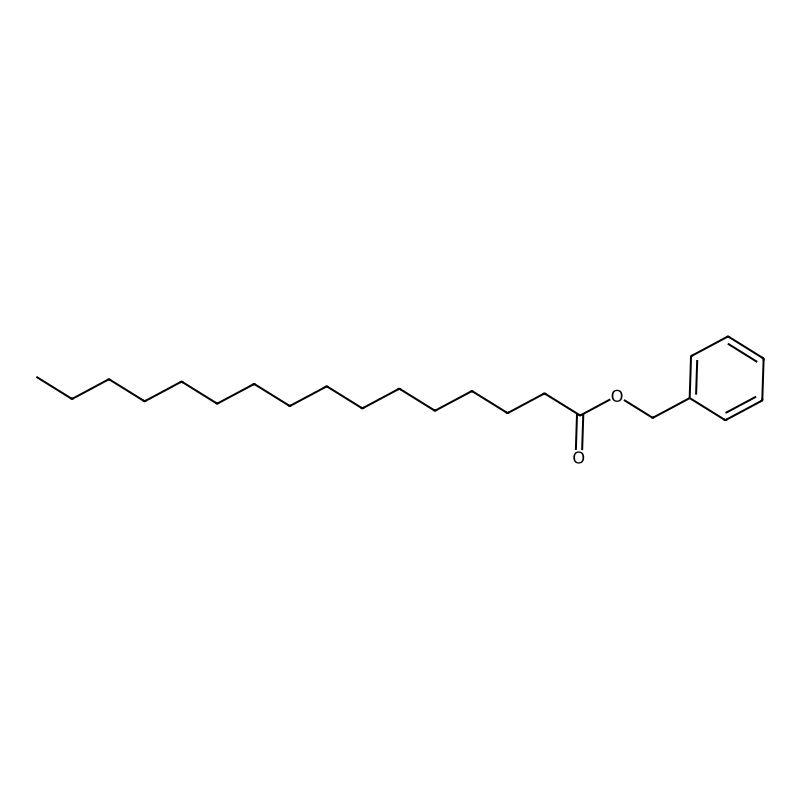

Benzyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl palmitate is the ester formed from benzyl alcohol and palmitic acid, a long-chain saturated fatty acid. It functions as a specialty wax ester characterized by its low melting point, lipophilicity, and the presence of an aromatic benzyl group. These features make it a candidate for applications in cosmetics, where it serves as an emollient and solubilizing agent, and in materials science as a phase change material (PCM) for thermal energy storage. Unlike simple alkyl esters or other benzyl esters, its specific combination of a C16 alkyl chain and a benzyl group imparts a distinct set of physicochemical properties relevant to procurement decisions in formulation and process chemistry.

Replacing Benzyl Palmitate with near-class substitutes like methyl palmitate, cetyl palmitate, or benzyl stearate can lead to critical performance failures. Such substitutions directly alter melting point, solvency, and thermal stability. For example, switching to methyl or cetyl palmitate eliminates the aromatic benzyl group, which is critical for solubilizing certain active ingredients and achieving a specific sensory profile in cosmetic formulations. In thermal energy storage applications, substituting with another palmitate ester like methyl palmitate (MP ~32-35°C) or another benzyl ester like benzyl stearate (higher melting point) would shift the phase transition temperature away from the target operating window of Benzyl Palmitate (MP ~28°C). These differences are not trivial and directly impact final product performance and processability, making arbitrary substitution a significant procurement risk.

Defined Phase-Change Temperature for Near-Body-Temperature Thermal Management

Benzyl palmitate exhibits a solid-liquid phase transition at approximately 28°C. This melting point is distinct from other common fatty acid esters considered for phase change material (PCM) applications. For instance, methyl palmitate melts at a higher temperature range of 32-35°C, while propyl palmitate melts at a lower temperature of 18.3°C. Cetyl palmitate, a common wax ester, melts significantly higher at ~54°C. This positions Benzyl Palmitate in a specific thermal niche for applications requiring energy absorption or release slightly below human body temperature.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | ~28 |

| Comparator Or Baseline | Methyl Palmitate: 32-35; Propyl Palmitate: 18.3; Cetyl Palmitate: ~54 |

| Quantified Difference | 4-7°C lower than Methyl Palmitate; 9.7°C higher than Propyl Palmitate |

| Conditions | Standard atmospheric pressure, measured by various methods including DSC. |

This specific melting point makes it the correct choice for thermal regulation systems designed to operate precisely in the 25-30°C range, a window where common substitutes are unsuitable.

Enhanced Formulation Utility: Functions as a 'Dry Emollient' and Solubilizer

Benzyl palmitate is described in cosmetic applications as a 'dry emollient' that can also function as a solubilizing agent, dispersant, and gloss enhancer. This multifunctionality contrasts with common substitutes like Cetyl Palmitate, which is primarily used as a thickener and emulsifier to build viscosity and form occlusive films due to its waxy nature. The presence of the benzyl group on Benzyl Palmitate provides solvency for pigments and other lipophilic active ingredients that a purely aliphatic ester like Cetyl Palmitate would not possess. This makes it suitable for creating formulations with a lighter feel and improved active ingredient dispersion.

| Evidence Dimension | Primary Formulation Function |

| Target Compound Data | Dry Emollient, Solubilizer, Dispersant, Gloss Agent |

| Comparator Or Baseline | Cetyl Palmitate: Thickener, Emulsifier, Occlusive Agent |

| Quantified Difference | Functional differentiation (Solvency vs. Thickening) |

| Conditions | Cosmetic and personal care formulations, such as lotions, creams, and lip products. |

For formulators needing to dissolve difficult active ingredients or create elegant, non-waxy textures, Benzyl Palmitate provides solvency and sensory benefits that structural esters like Cetyl Palmitate cannot.

Superior Thermal Stability for High-Temperature Processing

Benzyl palmitate has a reported atmospheric boiling point of 338°C. This indicates high thermal stability, making it suitable for processes requiring elevated temperatures. In contrast, a common precursor and potential substitute, methyl palmitate, has a significantly lower boiling point, reported as 196°C at 15 mmHg and vaporizing around 180-196°C in thermogravimetric analysis. The much higher boiling point of Benzyl Palmitate reduces material loss from evaporation during high-temperature mixing or reaction, ensuring process consistency and safety.

| Evidence Dimension | Boiling/Vaporization Point (°C) |

| Target Compound Data | 338 (atmospheric) |

| Comparator Or Baseline | Methyl Palmitate: ~180-196 (vaporization onset) |

| Quantified Difference | >140°C higher thermal stability under processing conditions |

| Conditions | Standard and reduced pressure distillation/thermogravimetric analysis. |

For applications as a high-temperature solvent, heat transfer fluid, or stable precursor in synthesis, Benzyl Palmitate's low volatility provides a significant operational advantage over more volatile short-chain alkyl esters.

Passive Thermal Regulation in Smart Textiles and Electronics

Where a target operating temperature is consistently near 28°C, Benzyl Palmitate is the appropriate choice for a latent heat storage material. Its phase transition temperature is ideal for absorbing waste heat from devices or maintaining thermal comfort in wearable technology without requiring active cooling systems.

Formulating High-Load, Low-Wax Topical and Cosmetic Products

This compound is the right choice when formulating products with poorly soluble active ingredients that also require a light, non-greasy feel. Its function as a solubilizer and a 'dry emollient' allows for the creation of elegant creams, lotions, and color cosmetics where thickeners like cetyl palmitate would create an undesirable heavy or waxy texture.

High-Boiling Point Solvent or Carrier in Chemical Synthesis

In chemical reactions or formulations that require processing above 200°C, Benzyl Palmitate serves as a stable, low-volatility liquid phase. It is a suitable alternative to more volatile alkyl esters when minimizing evaporative loss and ensuring a consistent reaction environment is a primary operational concern.